molecular formula C16H26O2 B12584823 Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)- CAS No. 221392-07-0

Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)-

Cat. No.: B12584823
CAS No.: 221392-07-0
M. Wt: 250.38 g/mol
InChI Key: BRDUHORGKGLHLS-UHFFFAOYSA-N
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Description

Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)- is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring with specific substituents that influence its chemical properties and potential applications. Understanding the structure and reactivity of such compounds is crucial for their utilization in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)- typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts conditions. The reaction may proceed as follows:

    Friedel-Crafts Alkylation: Benzene reacts with 1-(3,3-dimethoxy-2-methylpropyl) chloride and 4-(1,1-dimethylethyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions at a controlled temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon (Pd/C) to reduce double bonds or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2, Pd/C, LiAlH4

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes, alcohols

    Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes

Scientific Research Applications

Chemistry

The compound is used as an intermediate in organic synthesis, facilitating the production of more complex molecules.

Biology

In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways.

Medicine

Industry

In the industrial sector, the compound may be utilized in the manufacture of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism by which Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific substituents on the benzene ring can influence binding affinity and selectivity, modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(3,3-dimethoxypropyl)-4-(1,1-dimethylethyl)-
  • Benzene, 1-(2-methylpropyl)-4-(1,1-dimethylethyl)-
  • Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-methyl-

Uniqueness

The unique combination of substituents in Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)- imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications.

Properties

CAS No.

221392-07-0

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

1-tert-butyl-4-(3,3-dimethoxy-2-methylpropyl)benzene

InChI

InChI=1S/C16H26O2/c1-12(15(17-5)18-6)11-13-7-9-14(10-8-13)16(2,3)4/h7-10,12,15H,11H2,1-6H3

InChI Key

BRDUHORGKGLHLS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)C(OC)OC

Origin of Product

United States

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